molecular formula C19H18FN3O3 B2961352 N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide CAS No. 946322-34-5

N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2961352
CAS No.: 946322-34-5
M. Wt: 355.369
InChI Key: KUDOOHPBIYNRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a furopyridine core substituted with a pivalamide group at position 3, a 2-fluorophenyl moiety, and a carboxamide linkage. This scaffold is structurally analogous to kinase inhibitors and modulators of enzymatic activity, with the pivalamide group enhancing metabolic stability and lipophilicity . The 2-fluorophenyl substituent likely contributes to target binding specificity via steric and electronic effects.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-19(2,3)18(25)23-15-14-13(9-6-10-21-14)26-16(15)17(24)22-12-8-5-4-7-11(12)20/h4-10H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOOHPBIYNRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H18FN3O2
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Research indicates that it may act as an inhibitor of specific receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell proliferation and survival.

  • Inhibition of c-Met and VEGFR-2 : Recent studies have demonstrated that derivatives related to this compound exhibit significant inhibitory effects on c-Met and VEGFR-2 pathways, which are important in tumor growth and angiogenesis. For instance, a closely related compound showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating potent activity against these targets .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • Cell Proliferation Assays : In vitro assays have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. The mechanism involves the blockade of signaling pathways essential for tumor growth.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the ATP-binding site of c-Met and VEGFR-2, providing insights into its potential as a therapeutic agent .

Other Biological Activities

Beyond anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties by modulating cytokine production.
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects through the modulation of neuroinflammatory pathways.

Case Studies and Research Findings

  • Study on c-Met Inhibition :
    • A study focused on the design and synthesis of 2-substituted pyridine derivatives demonstrated that modifications to the furo[3,2-b]pyridine scaffold could enhance inhibitory activity against c-Met and VEGFR-2 .
CompoundIC50 (c-Met)IC50 (VEGFR-2)
Compound 9h0.15 μM0.25 μM
Compound 12b0.11 μM0.19 μM
Compound 12d0.11 μM0.19 μM
  • Fluorination Impact :
    • Research has shown that the introduction of fluorine into organic compounds can significantly alter their pharmacokinetic properties, enhancing lipophilicity while affecting metabolic stability . This suggests that this compound may have improved bioavailability compared to non-fluorinated analogs.

Comparison with Similar Compounds

Structural Analogues from MedChemComm Supplements

The provided evidence highlights several structurally related furo[2,3-b]pyridine derivatives synthesized for medicinal chemistry studies. Key differences and similarities are outlined below:

Compound Core Structure Substituents Key Features Reference
Target Compound Furo[3,2-b]pyridine - 2-fluorophenyl
- 3-pivalamido
- Carboxamide at C2
High lipophilicity due to pivalamide; potential for CNS penetration
Furo[2,3-b]pyridine - 4-fluorophenyl
- Methylcarbamoyl
- Pyrimidinyl cyclopropane
Enhanced solubility from pyrimidine; possible kinase inhibition
Furo[2,3-b]pyridine - 4-fluorophenyl
- 1-methylcyclopropylcarbamoyl
- Trifluoroethylamino
Trifluoroethyl group improves metabolic stability; cyclopropane enhances rigidity
Furo[2,3-b]pyridine - 4-fluorophenyl
- 1-phenylcyclopropylcarbamoyl
- Trifluoroethylamino
Aromatic cyclopropane may increase π-π stacking interactions
Key Observations :

Fluorophenyl Position : The target compound’s 2-fluorophenyl group (vs. 4-fluorophenyl in analogs) may alter binding pocket interactions due to steric hindrance or electronic effects .

Carboxamide Variations: Replacement of pivalamide with methylcarbamoyl () or trifluoroethylamino () impacts solubility and metabolic stability. Pivalamide’s tert-butyl group in the target compound likely reduces oxidative metabolism .

Core Rigidity : Cyclopropane-containing analogs () exhibit constrained geometries that may enhance target selectivity but reduce synthetic accessibility compared to the target compound’s simpler structure.

Pyridine-Based Analogs from Literature

The Catalog of Pyridine Compounds (2017) lists pyridine derivatives with pivalamide substituents, though none share the fused furopyridine core:

  • (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide: The iodine substituent introduces heavy-atom effects, which are absent in the target compound .
Key Differences :
  • Furan vs.

Pharmacological Analogues

describes 1,4-dihydropyridines (e.g., AZ257, AZ331) with carboxamide and thioether substituents. While these lack the furopyridine backbone, their carboxamide groups suggest shared pharmacophoric elements:

  • AZ257 : A bromophenyl-thioether substituent may confer distinct redox properties compared to the target compound’s fluorine-based electronic modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.